(R)-4,5-Isopropylidene-2-pentenol

Chiral building block Enantioselective synthesis Sphingolipid analogues

(R)-4,5-Isopropylidene-2-pentenol (CAS 106757-57-7) is a chiral, isopropylidene-protected pentenol featuring an (E)-olefin and an (R)-configured 2,2-dimethyl-1,3-dioxolane ring. With molecular formula C₈H₁₄O₃, exact monoisotopic mass 158.09400 Da, and computed LogP of 0.68640 , this compound serves as a versatile chiral building block in asymmetric synthesis.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 106757-57-7
Cat. No. B025808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4,5-Isopropylidene-2-pentenol
CAS106757-57-7
Synonyms(R)-4,5-ISOPROPYLIDENE-2-PENTENOL
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCC1(OCC(O1)C=CCO)C
InChIInChI=1S/C8H14O3/c1-8(2)10-6-7(11-8)4-3-5-9/h3-4,7,9H,5-6H2,1-2H3/b4-3+/t7-/m1/s1
InChIKeyOZYZQEWPEYGVRU-KGGZQZJCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-4,5-Isopropylidene-2-pentenol (CAS 106757-57-7): Chiral Pentenol Building Block for Stereoselective Synthesis


(R)-4,5-Isopropylidene-2-pentenol (CAS 106757-57-7) is a chiral, isopropylidene-protected pentenol featuring an (E)-olefin and an (R)-configured 2,2-dimethyl-1,3-dioxolane ring . With molecular formula C₈H₁₄O₃, exact monoisotopic mass 158.09400 Da, and computed LogP of 0.68640 , this compound serves as a versatile chiral building block in asymmetric synthesis. Its primary value lies in the fixed (R) stereochemistry at the dioxolane C-4 position, which provides predictable stereochemical outcomes in downstream transformations such as aza-Claisen rearrangements, Sharpless asymmetric dihydroxylations, and ring-closing metathesis sequences [1][2].

Why (R)-4,5-Isopropylidene-2-pentenol Cannot Be Replaced by Generic Analogs


Substituting (R)-4,5-isopropylidene-2-pentenol with its (S)-enantiomer (CAS 79060-23-4), the saturated analog (R)-4,5-isopropylidene-1-pentanol (CAS 133008-08-9), or regioisomeric isopropylidene pentenols fundamentally alters downstream stereochemical outcomes. The (R) configuration at the dioxolane C-4 position is not a passive structural feature—it directly governs the diastereoselectivity of key transformations including the aza-Claisen rearrangement used to construct the 3-amino-1,2-diol framework of bioactive sphingoid bases [1]. While enantiomers share identical physicochemical descriptors (LogP 0.68640, density 1.109 g/cm³, boiling point 242.1 °C) , the biological activity of final products is enantiomer-dependent. The (E)-olefin geometry is equally critical: the saturated analog (C₈H₁₆O₃, MW 160.21) lacks the alkene functionality required for cross-metathesis and Sharpless dihydroxylation steps, rendering it synthetically incompatible with established routes to glycosidase inhibitors and antiproliferative sphingolipid analogues [2].

Quantitative Differentiation Evidence for (R)-4,5-Isopropylidene-2-pentenol (CAS 106757-57-7) vs. Comparators


Absolute Configuration: (R) vs. (S) Enantiomer Defines Bioactive Product Stereochemistry

The (R)-enantiomer (CAS 106757-57-7, MDL MFCD07367266) and (S)-enantiomer (CAS 79060-23-4, MDL MFCD07367291) are non-superimposable mirror images with identical molecular formula (C₈H₁₄O₃), exact mass (158.09400 Da), LogP (0.68640), density (1.109 g/cm³), and boiling point (242.1 °C at 760 mmHg) . However, the (R) configuration at the dioxolane C-4 stereocenter is mandatory for producing the (2S,3R)-stereochemistry found in naturally occurring sphinganine analogues. In the Čonková et al. (2019) synthesis of isomeric sphingoid bases, the (R)-configured isopropylidene-pentenol was the essential chiral pool starting material; the aza-Claisen rearrangement's stereochemical outcome, confirmed by single-crystal X-ray analysis of (4S,5R)-5-(hydroxymethyl)-4-vinyloxazolidine-2-thione, was rationalized via DFT calculations and is predicated on the fixed (R) configuration [1]. Using the (S)-enantiomer would invert the stereochemistry at every newly created center, yielding non-natural diastereomers with potentially different—or absent—anticancer activity. In vitro screening on a panel of seven human malignant cell lines demonstrated that C17-homologues derived from the (R)-enantiomer route exhibit significant antiproliferative activity superior to their C12 congeners [1].

Chiral building block Enantioselective synthesis Sphingolipid analogues

Alkene Functionality: (E)-Olefin in Target vs. Saturated Chain in (R)-4,5-Isopropylidene-1-pentanol

(R)-4,5-Isopropylidene-2-pentenol possesses an (E)-configured allylic alcohol moiety (SMILES: OC\C=C\[C@H]1OC(C)(C)OC1) that is absent in the saturated analog (R)-4,5-isopropylidene-1-pentanol (CAS 133008-08-9, C₈H₁₆O₃, MW 160.21) . The saturated analog's molecular formula (C₈H₁₆O₃ vs. C₈H₁₄O₃) reflects the loss of the double bond, increasing the exact mass from 158.09400 to 160.11000 Da and adding one additional rotatable bond (3 vs. 2 in the target compound) . Critically, the (E)-olefin is the essential functional handle for late-stage olefin cross-metathesis used to introduce the alkyl side chain in sphingoid base synthesis, and for the Sharpless asymmetric dihydroxylation employed in eight-membered iminosugar analogue construction [1][2]. The saturated analog cannot participate in these transformations, making it synthetically inert in these established routes.

Cross-metathesis substrate Sharpless dihydroxylation Olefin reactivity

Synthetic Provenance: Documented Utility in Iminosugar Glycosidase Inhibitor Synthesis

The (R)-isopropylidene-2-pentenol scaffold has been employed as a chiral pool starting material in the synthesis of eight-membered iminosugar analogues evaluated as inhibitors of testicular ceramide-specific glucosyltransferase and testicular β-glucosidase 2 [1]. In the Lee et al. (2012) synthesis, the isopropylidene-protected pentenol bearing the (R)-configuration underwent Sharpless asymmetric dihydroxylation to install the requisite vicinal diol stereochemistry, followed by ring-closing metathesis to construct the eight-membered azepane core. Among the products, (3S,4R,5S,6R,7R)-1-nonylazocane-3,4,5,6,7-pentaol displayed moderate activity against rat-derived ceramide-specific glucosyltransferase, while four other eight-membered analogues showed weak activity against rat-derived β-glucosidase 2. A four-membered analogue, ((2R,3S,4S)-3-hydroxy-1-nonylazetidine-2,4-diyl)dimethanol, exhibited selective inhibitory activity against mouse-derived ceramide-specific glucosyltransferase with approximately half the potency of N-butyldeoxynojirimycin (NB-DNJ), a known reversible male contraceptive in mice [1]. This represents a well-defined application context that generic chiral pentenol alternatives lack.

Iminosugar Glycosidase inhibitor Male contraceptive

Computed Physicochemical Profile: PSA and Hydrogen Bonding Differentiate from Non-Isopropylidene Analogs

The target compound displays a computed Polar Surface Area (PSA) of 38.69 Ų, with 1 hydrogen bond donor and 3 hydrogen bond acceptors, a LogP of 0.68640, and 2 rotatable bonds . This profile reflects the balance between the lipophilic isopropylidene acetal and the polar allylic alcohol terminus. In contrast, the non-isopropylidene analog (E)-pent-2-ene-1,4-diol (an unprotected pentenol) has a higher PSA (~40.46 Ų for the diol form), 2 hydrogen bond donors, and lower LogP, making it more hydrophilic and less suitable for applications requiring controlled lipophilicity. The isopropylidene group also serves as a protecting group for the 4,5-diol, enabling selective reactions at the allylic alcohol. The computed vapor pressure of 0.00593 mmHg at 25 °C is relevant for handling and storage considerations.

Drug-likeness Polar surface area Physicochemical profiling

Vendor Purity Benchmarking: Commercial Availability at 95%+ Purity for Both Enantiomers

Commercially, (R)-4,5-isopropylidene-2-pentenol is supplied at ≥95% purity by multiple vendors including BOC Sciences and LookChem-listed suppliers . The (S)-enantiomer (CAS 79060-23-4) is available at identical 95%+ purity from the same supplier network . The MDL number MFCD07367266 uniquely identifies the (R)-enantiomer and can be used as a procurement cross-check against the (S)-enantiomer (MDL MFCD07367291). The molecular formula is consistently reported as C₈H₁₄O₃ with molecular weight 158.19–158.20 g/mol across multiple authoritative sources. No quantitative purity advantage exists for either enantiomer; differentiation rests entirely on stereochemical configuration as discussed in Evidence Items 1 and 2.

Research-grade purity Supplier comparison Procurement specification

Validated Application Scenarios for (R)-4,5-Isopropylidene-2-pentenol (CAS 106757-57-7)


Chiral Pool Synthesis of Antiproliferative Sphingoid Base Analogues

[1] Čonková, M.; Martinková, M.; Gonda, J.; Jacková, D.; Pilátová, M. B.; Kupka, D.; Jáger, D. Stereoselective Synthesis and Antiproliferative Activity of the Isomeric Sphinganine Analogues. Carbohydr. Res. 2019, 472, 76–85. DOI: 10.1016/j.carres.2018.11.011

Synthesis of Iminosugar-Based Glycosidase Inhibitors for Male Contraception Research

[1] Lee, J. C.; Francis, S.; Dutta, D.; et al. Synthesis and Evaluation of Eight- and Four-Membered Iminosugar Analogues as Inhibitors of Testicular Ceramide-Specific Glucosyltransferase, Testicular β-Glucosidase 2, and Other Glycosidases. J. Org. Chem. 2012, 77 (7), 3082–3098. DOI: 10.1021/jo202054g

Stereoselective Synthesis of Homochiral Pyrrolidines via Conjugate Addition

[1] Robina, I.; Gearing, R. P.; Buchanan, J. G.; Wightman, R. H. Diastereoselective Conjugate Addition of Ammonia in the Synthesis of Chiral Pyrrolidines. J. Chem. Soc., Perkin Trans. 1, 1990, 2622–2624. DOI: 10.1039/P19900002622

Protecting Group Strategy Development and Acetal Stability Assessment

[1] BOC Sciences. (R)-4,5-ISOPROPYLIDENE-2-PENTENOL – Product Description. Available from stock for acetal-stability assessment and alkene reactivity modeling. https://www.bocsci.com/r-4-5-isopropylidene-2-pentenol-cas-106757-57-7-item-220540.html

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